molecular formula C20H32O4 B1240526 15-Hpete CAS No. 67675-14-3

15-Hpete

Cat. No. B1240526
CAS RN: 67675-14-3
M. Wt: 336.5 g/mol
InChI Key: BFWYTORDSFIVKP-USWFWKISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-HPETE, also known as 15-hpaa, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 15-hpete is considered to be an eicosanoid lipid molecule. 15-HPETE is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 15-HPETE has been primarily detected in urine. Within the cell, 15-hpete is primarily located in the membrane (predicted from logP) and cytoplasm.
15-HPETE is a HPETE that consists of (5Z,8Z,11Z,13E)-icosatetraenoic acid in which the hydroperoxy group is located at position 15. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a 15-HPETE(1-).

Scientific Research Applications

1. Vascular and Cerebral Effects 15-HPETE has been studied for its impact on cerebral arterioles. In one study, it was found to induce arteriolar dilation and reduce responsiveness to vasoconstriction in cats. This effect was mediated by superoxide anion radical and hydrogen peroxide, or other radicals derived from them, highlighting 15-HPETE's role in cerebral vascular responses (Christman et al., 1984).

2. Cellular and Molecular Mechanisms In human leukocytes, 15-HPETE led to the formation of novel compounds with four conjugated double bonds, demonstrating its role in cellular biochemistry and potential implications in immune function (Serhan et al., 1984). Additionally, 15-HPETE's interaction with phospholipase A2β (iPLA2β) was found to be crucial in averting cell death by ferroptosis, a type of programmed cell death, suggesting its importance in cell survival mechanisms (Sun et al., 2020).

3. Immunological Implications 15-HPETE can induce suppressor cells from human peripheral blood T cells, impacting IgG and IgM production. This indicates its significant role in modulating immune responses (Gualde et al., 1985).

4. Role in Ophthalmology In patients with proliferative vitreoretinal diseases, 15-HPETE was detected in epiretinal membranes, suggesting its involvement in retinal disorders and potential as a therapeutic target (Augustin et al., 1997).

5. Impact on Vascular Endothelial Cells 15-HPETE affects the fibrinolytic factor release and antithrombin binding of vascular endothelial cells, indicating its importance in blood clotting and cardiovascular health (Soeda et al., 1997).

6. Analytical Techniques The quantification and analysis of 15-HPETE in biological systems have been advanced through methods like high-performance liquid chromatography, highlighting its importance in biochemical research (Terao et al., 1988).

properties

CAS RN

67675-14-3

Product Name

15-Hpete

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,13E)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+

InChI Key

BFWYTORDSFIVKP-USWFWKISSA-N

Isomeric SMILES

CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO

SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Other CAS RN

69371-38-6
67675-14-3

synonyms

14,15-epoxyarachidonic acid
15-HPAA
15-HPEA
15-HPETE
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,14-eicosatetraenoic acid
15-hydroperoxyarachidonic acid
arachidonic acid 15-hydroperoxide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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